molecular formula C9H13ClN2 B2867952 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 1039985-85-7

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B2867952
CAS No.: 1039985-85-7
M. Wt: 184.67
InChI Key: YIILUJIILCYFNQ-UHFFFAOYSA-N
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Description

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2. It is a derivative of benzene, featuring a chlorine atom and an isopropyl group attached to a benzene ring with two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the chlorination of 1-N-(propan-2-yl)benzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-N-(propan-2-yl)benzene-1,2-diamine: Lacks the chlorine atom, resulting in different chemical and biological properties.

    6-chloro-1-N-(methyl)benzene-1,2-diamine: Similar structure but with a methyl group instead of an isopropyl group.

    6-chloro-1-N-(ethyl)benzene-1,2-diamine: Contains an ethyl group instead of an isopropyl group.

Uniqueness

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both a chlorine atom and an isopropyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-2-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILUJIILCYFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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